molecular formula C55H89O7P2-3 B1264988 Di-trans,octa-cis-undecaprenyl diphosphate

Di-trans,octa-cis-undecaprenyl diphosphate

Cat. No. B1264988
M. Wt: 924.2 g/mol
InChI Key: NTXGVHCCXVHYCL-NTDVEAECSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Ditrans,polycis-undecaprenyl diphosphate(3-) is an organophosphate oxoanion that is the trianion of ditrans,polycis-undecaprenyl diphosphate. It is an organophosphate oxoanion and a ditrans,polycis-polyprenyl diphosphate(3-). It is a conjugate base of a ditrans,polycis-undecaprenyl diphosphate.

Scientific Research Applications

Enzymatic Reaction Mechanisms

  • Different Mechanisms for cis- and trans-Prenyltransferases

    Studies have shown that octaprenyl diphosphate synthase (OPPs) and undecaprenyl diphosphate synthases (UPPs) have different reaction mechanisms, despite using the same substrates. OPPs follow a sequential mechanism, while UPPs exhibit a concerted mechanism, indicating distinct processes for cis- and trans-prenyltransferases (Lu, Liu, & Liang, 2009).

  • Structural Insights into cis-Prenyl Chain Elongating Enzymes

    The crystal structure of undecaprenyl diphosphate synthase (UPS), a cis-prenyl chain elongating enzyme, provides insights into its unique protein fold, different from the isoprenoid synthase fold common in related enzymes. This structural understanding aids in hypothesizing the reaction mechanism of UPS (Fujihashi et al., 2001).

Biological Functions and Disease Implications

  • Role in Protein Glycosylation and Disease

    cis-Prenyltransferases, including UPPS, are involved in protein glycosylation and have been linked to various human diseases. The heteromeric nature of eukaryotic cis-prenyltransferases, comprising NgBR/Nus1 subunits, is crucial for their function and offers insights into disease mechanisms (Grabińska, Park, & Sessa, 2016).

  • Importance in Bacterial Cell Wall Biosynthesis

    UPPS plays a significant role in bacterial peptidoglycan biosynthesis. Understanding its kinetics, mechanisms, and structure can be crucial for developing antibacterial agents targeting this enzyme (Teng & Liang, 2012).

Biochemical Properties and Substrate Specificities

  • Analysis of Substrate Binding and Catalytic Function

    Mutational analysis of UPPS has provided insights into its substrate binding site and catalytic function. This research aids in understanding the enzyme's interaction with different substrates and its role in bacterial cell wall synthesis (Fujikura et al., 2000).

  • In Vivo and In Vitro Antibacterial Activity of Prenyltransferase Inhibitors

    The discovery of inhibitors targeting UPPS demonstrates its potential as a drug target against various bacterial infections. Such inhibitors have shown efficacy in vitro and in vivo, highlighting the therapeutic potential of targeting this enzyme (Song et al., 2020).

properties

Product Name

Di-trans,octa-cis-undecaprenyl diphosphate

Molecular Formula

C55H89O7P2-3

Molecular Weight

924.2 g/mol

IUPAC Name

[oxido-[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenoxy]phosphoryl] phosphate

InChI

InChI=1S/C55H92O7P2/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-61-64(59,60)62-63(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H,59,60)(H2,56,57,58)/p-3/b46-25+,47-27+,48-29-,49-31-,50-33-,51-35-,52-37-,53-39-,54-41-,55-43-

InChI Key

NTXGVHCCXVHYCL-NTDVEAECSA-K

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di-trans,octa-cis-undecaprenyl diphosphate
Reactant of Route 2
Di-trans,octa-cis-undecaprenyl diphosphate
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Di-trans,octa-cis-undecaprenyl diphosphate
Reactant of Route 4
Di-trans,octa-cis-undecaprenyl diphosphate
Reactant of Route 5
Di-trans,octa-cis-undecaprenyl diphosphate
Reactant of Route 6
Di-trans,octa-cis-undecaprenyl diphosphate

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